molecular formula C17H17NO3 B12951100 3-Phenyl-2-(2-phenylacetamido)propanoic acid CAS No. 54582-05-7

3-Phenyl-2-(2-phenylacetamido)propanoic acid

Cat. No.: B12951100
CAS No.: 54582-05-7
M. Wt: 283.32 g/mol
InChI Key: LIIPHJDKZNTNII-UHFFFAOYSA-N
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Description

    3-Phenyl-2-(2-phenylacetamido)propanoic acid: , is a chemical compound with the molecular formula .

  • It features a phenyl group and an acetamido group attached to a propanoic acid backbone.
  • The compound’s structure is characterized by its chiral center, resulting in enantiomers (mirror-image forms).
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including amidation reactions.

      Reaction Conditions: Specific conditions depend on the synthetic route chosen.

      Industrial Production: Information on large-scale industrial production is limited, but it may be synthesized in research or pharmaceutical laboratories.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Acidic or basic hydrolysis conditions, acylating agents, and catalysts.

      Major Products: Hydrolysis yields the corresponding carboxylic acid, while esterification produces esters.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity.

      Medicine: May have applications in drug development.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of phenyl and acetamido groups distinguishes it.

      Similar Compounds: Other related compounds include

    Properties

    IUPAC Name

    3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LIIPHJDKZNTNII-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H17NO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80275517, DTXSID30862395
    Record name N-(Phenylacetyl)-L-phenylalanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80275517
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-(Phenylacetyl)phenylalanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30862395
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    283.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    54582-05-7
    Record name N-(Phenylacetyl)-L-phenylalanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80275517
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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